molecular formula C18H36O B041930 Oleyl alcohol CAS No. 143-28-2

Oleyl alcohol

Cat. No.: B041930
CAS No.: 143-28-2
M. Wt: 268.5 g/mol
InChI Key: ALSTYHKOOCGGFT-KTKRTIGZSA-N
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Mechanism of Action

Target of Action

Oleyl alcohol, also known as cis-9-octadecen-1-ol, is an unsaturated fatty alcohol . It primarily targets lipid bilayers and proteins within them The lipid bilayer is a universal component of all cell membranesProteins within the lipid bilayer are often responsible for sequentially transporting these molecules across the membrane .

Mode of Action

This compound interacts with its targets, the lipid bilayers and proteins, by modulating their properties. It can alter the lipid bilayer properties, which in turn can affect protein function through direct protein interactions . This raises the question: Do alcohol’s biological actions result predominantly from direct protein-alcohol interactions or from general changes in the membrane properties?

Biochemical Pathways

The biochemical pathways affected by this compound involve the endogenous fatty acid metabolism and the conversion to fatty alcohols . This process is sequentially catalyzed by thioesterase, acyl-coenzyme A (CoA) synthase, and fatty acyl-CoA reductase . The availability of substrates (fatty acyl-Coenzyme A (acyl-CoA), fatty acyl-ACP or free fatty acids and the redox donor, NADPH) and an enzyme to convert the substrate to the desired fatty alcohol are crucial for the production of fatty alcohols .

Pharmacokinetics

This compound is commonly used as a permeation and penetration enhancer to facilitate topical drug delivery . The pharmacokinetics of this compound when used in this manner would depend on the specific formulation and application.

Result of Action

The primary result of this compound’s action is the alteration of lipid bilayer properties and protein function within the bilayer . This can have various downstream effects depending on the specific context and environment. For example, in the context of drug delivery, this compound can enhance the permeation and penetration of drugs through the skin .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in a study investigating the adsorption and aggregation behaviors of an this compound-based surfactant, it was found that the surface tension decreases gradually with concentration increases until it reaches a plateau . This suggests that the concentration of this compound can significantly influence its action. Furthermore, the temperature can also affect the action of this compound .

Biochemical Analysis

Biochemical Properties

Oleyl alcohol is known to interact with various biomolecules. It is soluble in alcohol, ether, and chloroform but insoluble in water . It has emollient, moisturizing, and anti-inflammatory properties that help to soothe and protect the skin and hair .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been reported to promote the permeation of diclofenac diethylamine (DIC-DEA), a nonsteroidal anti-inflammatory drug for topical pain management, through ex vivo human skin more rapidly than other alcohols . This is due to the fluidization of stratum corneum lipids .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with biomolecules and changes in gene expression. For instance, it has been shown to alter the bilayer properties of lipids . Furthermore, it has been reported to cause higher DIC-DEA retention in both epidermis and dermis compared to oleic acid .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, after 12 hours, the effect of this compound on DIC-DEA permeation leveled off, and skin permeabilization was mainly due to the formation of fluid enhancer-rich domains .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be produced by the hydrogenation of oleic acid esters . The required oleate esters are obtained from beef fat, fish oil, and, in particular, olive oil .

Subcellular Localization

It has been suggested that the enzymatic activity and subcellular localization of wax ester synthesis enzymes, which are involved in the production of this compound, can be optimized .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oleyl alcohol can be synthesized through the Bouveault–Blanc reduction of butyl oleate using sodium and butyl alcohol . Another method involves the hydrogenation of triolein in the presence of zinc chromite . These methods ensure the preservation of the double bond in the this compound molecule.

Industrial Production Methods: In industrial settings, this compound is often produced by the hydrogenation of oleic acid esters. This process involves the use of catalysts to facilitate the reduction of the ester to the corresponding alcohol without affecting the double bond .

Chemical Reactions Analysis

Types of Reactions: Oleyl alcohol undergoes various chemical reactions, including oxidation, reduction, and esterification.

Common Reagents and Conditions:

Major Products:

    Oxidation: Oleic acid

    Reduction: Saturated fatty alcohols

    Esterification: Oleyl esters

Comparison with Similar Compounds

Comparison: Oleyl alcohol is unique due to its unsaturated nature and the presence of a hydroxyl group, which imparts both hydrophobic and hydrophilic properties. This makes it an effective surfactant and emulsifier, unlike oleic acid, which lacks the hydroxyl group, or oleylamine and oleamide, which have different functional groups .

This compound’s versatility and unique properties make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(Z)-octadec-9-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSTYHKOOCGGFT-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022010
Record name cis-Oleyl alcohol
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Molecular Weight

268.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; Liquid, Other Solid, Liquid (usually pale yellow); mp = 13-19 deg C; [Merck Index] Pale yellow liquid; [MSDSonline], Liquid, Colourless to light yellow liquid; Fatty aroma with animal undertones
Record name 9-Octadecen-1-ol, (9Z)-
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Boiling Point

195 °C at 8 mm Hg; 182-184 °C at 1.5 mm Hg (Distilling range at 760 mm Hg: 305-370 °C), BP: 205 to 210 °C at 15 mm Hg, 207.00 °C. @ 13.00 mm Hg
Record name OLEYL ALCOHOL
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Solubility

Insol in water; sol in alcohol, ether, Slightly soluble in carbon tetrachloride, Insoluble in water; soluble in non-polar organic solvents, Soluble (in ethanol)
Record name OLEYL ALCOHOL
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Record name cis-9-Octadecenol
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Density

0.8489 at 20 °C/4 °C, 0.842-0.854 (20°)
Record name OLEYL ALCOHOL
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Record name cis-9-Octadecenol
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Vapor Pressure

0.000093 [mmHg], VP: 13 mm Hg at 207 °C, VP: 8 mm Hg at 195 °C, VP: 760 mm Hg at 333-335 °C
Record name Oleyl alcohol
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Mechanism of Action

Farnesol (FOH) inhibits the CDP-choline pathway for PtdCho (phosphatidylcholine) synthesis, an activity that is involved in subsequent induction of apoptosis /SRP: programmed cell death/. Interestingly, the rate-limiting enzyme in this pathway, CCTalpha (CTP:phosphocholine cytidylyltransferase alpha), is rapidly activated, cleaved by caspases and exported from the nucleus during FOH-induced apoptosis. The purpose of the present study was to determine how CCTalpha activity and PtdCho synthesis contributed to induction of apoptosis by FOH and oleyl alcohol. Contrary to previous reports, /the authors/ show that the initial effect of FOH and oleyl alcohol was a rapid (10-30 min) and transient activation of PtdCho synthesis. During this period, the mass of DAG (diacylglycerol) decreased by 40%, indicating that subsequent CDP-choline accumulation and inhibition of PtdCho synthesis could be due to substrate depletion. At later time points (>1 h), FOH and oleyl alcohol promoted caspase cleavage and nuclear export of CCTalpha, which was prevented by treatment with oleate or DiC8 (dioctanoylglycerol). Protection from FOH-induced apoptosis required CCTalpha activity and PtdCho synthesis since (i) DiC8 and oleate restored PtdCho synthesis, but not endogenous DAG levels, and (ii) partial resistance was conferred by stable overexpression of CCTalpha and increased PtdCho synthesis in CCTalpha-deficient MT58 cells. These results show that DAG depletion by FOH or oleyl alcohol could be involved in inhibition of PtdCho synthesis. However, decreased DAG was not sufficient to induce apoptosis provided nuclear CCTalpha and PtdCho syntheses were sustained.
Record name OLEYL ALCOHOL
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Impurities

Linoleyl, myristyl and cetyl alcohols.
Record name OLEYL ALCOHOL
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Color/Form

Oily liquid, usually pale yellow, Clear, viscous liquid at room temperature

CAS No.

143-28-2, 593-47-5
Record name Oleyl alcohol
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Melting Point

13-19 °C, Melting point: 6-7 °C, 6.5 °C
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Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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